molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2654859
CAS No.: 877656-66-1
M. Wt: 476.489
InChI Key: GOVBMEQEIZFLDN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuro[3,2-d]pyrimidin-1(2H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including the benzofuro[3,2-d]pyrimidin-1(2H)-one core, the acetyl group, and the piperazine-1-carboxylate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carbonyl groups and the nitrogen in the piperazine ring could potentially make this compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Characterization

Research into similar complex organic compounds often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, the work by Abu-Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone demonstrates the extensive synthetic applications of complex organic molecules. These compounds have been evaluated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chromatographic Analysis

The study by Chilmonczyk et al. (2005) on the structure-retention relationship in a series of chiral 1,4-disubstituted piperazine derivatives emphasizes the importance of chromatographic techniques in the analysis of complex organic molecules. Their work on resolving compounds into enantiomers using carbohydrate chiral stationary phases underscores the significance of analytical methods in chemical research (Chilmonczyk et al., 2005).

Biological Activity

The exploration of biological activities is a common theme in the research of complex organic molecules. Youssef et al. (2011) investigated the biocidal properties of certain compounds, indicating the potential of such molecules in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011). Similarly, Fang and Wei (2012) described a one-pot synthesis method for piperazine derivatives, highlighting the efficiency of synthesis techniques in creating molecules with potential therapeutic applications (Fang & Wei, 2012).

Antimicrobial and Anticancer Studies

Further research into similar compounds has also revealed their antimicrobial and anticancer properties. For instance, studies on pyrazolopyrimidin-4-one derivatives have shown promising antitumor activity against human breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures when handling chemical substances .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves the condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate, followed by cyclization with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid. The resulting compound is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Piperazine-1-carboxylic acid", "Ethyl 4-(2-aminoacetyl)phenylacetate", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate.", "Step 2: Cyclization of ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of a base such as triethylamine (TEA) to yield ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: Esterification of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate." ] }

CAS No.

877656-66-1

Molecular Formula

C25H24N4O6

Molecular Weight

476.489

IUPAC Name

ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3

InChI Key

GOVBMEQEIZFLDN-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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